3-Chloroisoquinoline-5-carbaldehyde
Overview
Description
3-Chloroisoquinoline-5-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.62 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of 3-Chloroisoquinoline-5-carbaldehyde involves a multi-step reaction . The first step involves the use of sulfuric acid and N-Bromosuccinimide in acetonitrile for 90 hours at 20°C . The second step involves the use of acetic acid, tin, and hydrogen chloride for 0.5 hours at 60°C . The final step involves the use of n-butyllithium in tetrahydrofuran and hexane for 0.5 hours at -78°C in an inert atmosphere . The resulting solution is then warmed up to room temperature and stirred for an additional 2 hours .Molecular Structure Analysis
The InChI code for 3-Chloroisoquinoline-5-carbaldehyde is 1S/C10H6ClNO/c11-10-4-9-7 (5-12-10)2-1-3-8 (9)6-13/h1-6H .Physical And Chemical Properties Analysis
3-Chloroisoquinoline-5-carbaldehyde is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 191.62 .Scientific Research Applications
Synthesis and Chemical Properties
3-Chloroisoquinoline-5-carbaldehyde and its analogs have been a subject of interest due to their versatile chemical properties. A review by Hamama et al. (2018) highlighted the synthesis of quinoline ring systems, including 3-Chloroisoquinoline-5-carbaldehyde, and various reactions to construct fused or binary heterocyclic systems (Hamama et al., 2018). Additionally, Meth–Cohn et al. (1981) described a versatile synthesis of 2-chloroquinoline-3-carbaldehydes, a related compound, demonstrating the potential for diverse synthetic pathways (Meth–Cohn, Narine, & Tarnowski, 1981).
Biological and Pharmacological Applications
3-Chloroisoquinoline-5-carbaldehyde derivatives have shown potential in various biological applications. Ghanei et al. (2016) explored the synthesis of derivatives from 2-chloroquinoline-3-carbaldehydes for potential use as inhibitors of the AKT1 enzyme, which is relevant in cancer treatment (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016). In another study, Lamani et al. (2008) synthesized compounds from 2-chloroquinoline-3-carbaldehydes, exploring their interaction with DNA and evaluating their antimicrobial activities (Lamani, Reddy, Naik, Savyasachi, & Naik, 2008).
Antimicrobial and Antioxidant Properties
Several studies have demonstrated the antimicrobial and antioxidant properties of 3-Chloroisoquinoline-5-carbaldehyde derivatives. Zeleke et al. (2020) synthesized derivatives with notable antibacterial activity against various bacterial strains and moderate antioxidant activity (Zeleke, Eswaramoorthy, Belay, & Melaku, 2020). Similarly, Subashini, Roopan, and Khan (2010) reported the synthesis of 2-chloroquinoline-3-carbaldehydes with significant radical scavenging activity (Subashini, Roopan, & Khan, 2010).
Applications in Corrosion Inhibition
3-Chloroisoquinoline-5-carbaldehyde derivatives have also found applications in materials science. Lgaz et al. (2017) studied the corrosion inhibition properties of quinoline derivatives, including 2,6-dichloroquinoline-3-carbaldehyde, for mild steel in hydrochloric acid, showcasing their potential in industrial applications (Lgaz et al., 2017).
Green Synthetic Methods
Ankit J. Patel et al. (2020) summarized green synthetic methods for 2-chloroquinoline-3-carbaldehydes, focusing on environmentally friendly techniques such as microwave, ultrasound, and solvent-free methods, underlining the shift towards sustainable chemistry practices (Ankit J. Patel, Dholakia, & Vishant C. Patel, 2020).
Safety And Hazards
3-Chloroisoquinoline-5-carbaldehyde is classified as a dangerous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-chloroisoquinoline-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-4-9-7(5-12-10)2-1-3-8(9)6-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCJBAPNDXWEFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroisoquinoline-5-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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